
Solifenacin N-Oxide
概要
説明
Solifenacin N-Oxide is a pharmacologically inactive metabolite and degradation product of solifenacin succinate, a selective antimuscarinic agent used to treat overactive bladder (OAB) syndrome. It is formed via N-oxidation of the quinuclidine ring during hepatic metabolism or oxidative degradation of the parent drug . Structurally, it differs from solifenacin by the addition of an oxygen atom to the quinuclidine nitrogen, resulting in a molecular formula of C23H26N2O3 and a molecular weight of 378.47 g/mol . This compound is identified as a key impurity in pharmaceutical formulations, particularly under oxidative stress conditions (e.g., exposure to hydrogen peroxide), where it accounts for up to 20% degradation of solifenacin .
作用機序
Target of Action
Solifenacin N-Oxide, also known as Solifenacin (m2) or Solifenacin N1-oxide, primarily targets the M2 and M3 muscarinic receptors . These receptors play a crucial role in the functioning of the bladder .
Mode of Action
This compound is a competitive muscarinic receptor antagonist . It has the highest affinity for M3, M1, and M2 muscarinic receptors . Approximately 80% of the muscarinic receptors in the bladder are M2, while 20% are M3 . Solifenacin’s antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .
Biochemical Pathways
This compound undergoes N-oxidation at the quinuclidin ring by cytochrome P450 . The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, solifenacin can undergo direct glucuronidation .
Pharmacokinetics
This compound is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine . In healthy adults, total clearance of solifenacin amounts to 7–14 L/h . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration . Urinary excretion plays a minor role in the elimination of solifenacin, resulting in renal clearance of 0.67–1.51 L/h .
Result of Action
The antagonism of the M2 and M3 muscarinic receptors in the bladder by this compound results in the treatment of an overactive bladder . It may help with incontinence, urinary frequency, and urinary urgency .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, exposure to solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment, as well as by coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day . Therefore, these factors should be considered when prescribing this compound.
生化学分析
Biochemical Properties
Solifenacin N-Oxide interacts with various enzymes and proteins. It undergoes N-oxidation at the quinuclidin ring by cytochrome P450 . The tetrahydroisoquinoline ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, Solifenacin can undergo direct glucuronidation .
Cellular Effects
The cellular effects of this compound are not fully understood. Its parent compound, Solifenacin, is known to have effects on various types of cells and cellular processes. It influences cell function by acting as a competitive muscarinic acetylcholine receptor antagonist .
Molecular Mechanism
It is known that Solifenacin, the parent compound, exerts its effects at the molecular level by competitively antagonizing muscarinic acetylcholine receptors .
Temporal Effects in Laboratory Settings
Studies on Solifenacin have shown that peak plasma levels of Solifenacin are reached within 3 to 8 hours after administration .
Dosage Effects in Animal Models
Studies on Solifenacin have shown that it has high absolute bioavailability of about 90%, which does not decrease with concomitant food intake .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes N-oxidation at the quinuclidin ring by cytochrome P450 . The tetrahydroisoquinoline ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, Solifenacin can undergo direct glucuronidation .
Transport and Distribution
It is known that Solifenacin, the parent compound, has an apparent volume of distribution of 600 L and is 93–96% plasma protein bound .
Subcellular Localization
It is known that Solifenacin, the parent compound, probably crosses the blood-brain barrier .
生物活性
Solifenacin N-Oxide is a metabolite of solifenacin, a competitive muscarinic receptor antagonist primarily used to treat overactive bladder (OAB) and neurogenic detrusor overactivity (NDO). Understanding the biological activity of this compound is crucial for assessing its pharmacological profile and potential clinical implications. This article reviews the metabolism, pharmacokinetics, efficacy, and safety of this compound, supported by relevant data tables and case studies.
Metabolism and Pharmacokinetics
Solifenacin is predominantly metabolized in the liver via cytochrome P450 enzymes, leading to several metabolites, including this compound (M2), 4R-hydroxy-solifenacin (M3), 4R-hydroxy-N-oxide (M4), and N-glucuronide (M5) . Among these, only solifenacin and the 4R-hydroxy metabolite exhibit pharmacological activity. The N-oxide metabolite is primarily inactive, with less than 15% of the administered dose recovered in urine as intact solifenacin .
Table 1: Metabolites of Solifenacin
Metabolite | Activity | Route of Elimination | Percentage Excreted |
---|---|---|---|
Solifenacin | Active | Urine | <15% |
This compound (M2) | Inactive | Urine | 18% |
4R-Hydroxy-Solifenacin (M3) | Active | Urine | 9% |
4R-Hydroxy-N-Oxide (M4) | Inactive | Urine | 8% |
Solifenacin acts primarily on the M3 muscarinic receptors located in the bladder detrusor muscle. By inhibiting these receptors, solifenacin reduces involuntary bladder contractions, thereby alleviating symptoms associated with OAB and NDO . The pharmacological action of solifenacin is supported by clinical evidence demonstrating significant improvements in urinary urgency and frequency.
Efficacy in Clinical Trials
Clinical studies have consistently shown that solifenacin significantly improves symptoms of OAB. A notable study involving 739 patients demonstrated that solifenacin at doses of 5 mg or 10 mg daily resulted in significant reductions in daily urgency episodes compared to placebo .
Table 2: Summary of Clinical Trial Outcomes
Safety Profile
The safety profile of solifenacin has been evaluated through various studies. Common adverse effects include dry mouth, constipation, and urinary retention. Serious adverse events were rare but included cases such as colonic obstruction . Importantly, short-term studies have indicated that solifenacin does not significantly impair cognitive function, even though it interacts with brain M1 receptors .
Case Studies
- Pediatric Application : In pediatric populations with neurogenic detrusor overactivity, solifenacin has shown efficacy in improving bladder capacity and reducing urinary urgency. Phase III trials indicated that treatment led to significant improvements in urodynamic measures .
- Long-term Use : A long-term follow-up study assessed patients on solifenacin for over a year. Results indicated sustained efficacy in managing OAB symptoms without a significant increase in adverse effects compared to initial treatment phases .
科学的研究の応用
Pharmacological Mechanism of Action
Solifenacin acts by selectively blocking muscarinic M3 receptors in the bladder, which reduces involuntary detrusor contractions and alleviates symptoms associated with OAB. The N-oxide form, while less pharmacologically active than solifenacin itself, plays a crucial role in the drug's metabolism and pharmacokinetics. Understanding its formation and effects is essential for optimizing therapeutic strategies.
Treatment of Overactive Bladder
Solifenacin is primarily indicated for the management of OAB. Clinical studies have shown that it significantly reduces urinary urgency and frequency, improving patients' quality of life. The efficacy of solifenacin has been demonstrated in multiple randomized controlled trials, where it outperformed placebo and showed comparable effectiveness to other antimuscarinics like oxybutynin .
Pediatric Applications
Recent developments have explored the use of solifenacin in pediatric populations suffering from neurogenic detrusor overactivity (NDO). A series of clinical trials evaluated the pharmacokinetics and safety of solifenacin succinate oral suspension in children aged 2 to 18 years. Results indicated that solifenacin effectively manages NDO symptoms, with pharmacokinetic profiles supporting its use in younger patients .
Pharmacokinetics and Metabolism
The metabolism of solifenacin involves several pathways, with Solifenacin N-Oxide being one of the major metabolites identified in urine following administration. Studies indicate that approximately 69% of solifenacin is excreted in urine as metabolites, primarily as N-oxide and 4R-hydroxy derivatives .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption Time (Tmax) | 3 to 6 hours |
Elimination Half-life | ~26.4 hours |
Major Metabolites | N-Oxide, 4R-Hydroxy |
Stability and Formulation Considerations
The stability of solifenacin formulations can be affected by its degradation into this compound. Recent studies have focused on developing formulations that minimize this degradation to maintain efficacy. For instance, novel oral dosage forms have been designed to enhance stability while ensuring bioequivalence to existing products like VESIcare® .
Efficacy in Adults
In a clinical trial comparing solifenacin with oxybutynin, solifenacin demonstrated superior efficacy in managing OAB symptoms without significant cognitive impairment .
Pediatric Efficacy
A phase 3 trial involving pediatric patients with NDO showed that solifenacin significantly reduced urgency episodes compared to baseline measurements, supporting its use in this demographic .
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Solifenacin N-Oxide in pharmacokinetic studies?
- Methodological Answer : this compound can be characterized using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to quantify metabolites in biological matrices. Isotopic labeling (e.g., [13C2, 2H3]-Solifenacin N-Oxide) aids in tracking metabolic pathways and ensuring analytical precision . Validation should follow FDA guidelines for bioanalytical methods, including parameters like specificity, accuracy, and reproducibility .
Q. How can researchers design experiments to study the metabolic stability of this compound in hepatic microsomes?
- Methodological Answer : Use pooled human liver microsomes (HLM) incubated with this compound under controlled pH and temperature. Quantify metabolite formation over time using LC-MS/MS. Include positive controls (e.g., CYP3A4 inhibitors) to assess enzyme-specific contributions. Ensure adherence to NIH preclinical reporting standards for transparency and reproducibility .
Q. What statistical methods are appropriate for comparing this compound’s efficacy against its parent compound in preclinical models?
- Methodological Answer : Employ a mixed-effects model to account for inter-subject variability in animal studies. Use Kaplan-Meier analysis for survival data or repeated-measures ANOVA for longitudinal efficacy metrics. Meta-analysis tools (e.g., RevMan) can aggregate data from multiple studies, with heterogeneity assessed via I² statistics .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
- Methodological Answer : Conduct interspecies scaling using allometric principles (e.g., body surface area adjustments) and validate with physiologically based pharmacokinetic (PBPK) modeling. Cross-reference in vitro metabolic profiles (e.g., CYP450 inhibition assays) to identify species-specific enzymatic differences. Discrepancies in bioavailability may require isotopic tracer studies to differentiate absorption vs. metabolism .
Q. What experimental strategies optimize this compound synthesis to minimize by-products in large-scale reactions?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst concentration). Monitor reaction progress via real-time NMR or Raman spectroscopy. Purification steps should use preparative HPLC with orthogonal methods (e.g., ion-pair chromatography) to isolate high-purity fractions. Document all steps rigorously for replication .
Q. How can meta-analyses address conflicting evidence on this compound’s adverse event profile compared to other anticholinergics?
- Methodological Answer : Stratify studies by dosage, patient demographics, and trial design (e.g., randomized vs. observational). Perform sensitivity analyses to exclude outliers and assess publication bias via funnel plots. Use GRADE criteria to evaluate evidence quality, emphasizing studies with robust blinding and placebo controls .
Q. Methodological Considerations
Q. What protocols ensure reproducibility in this compound’s preclinical toxicity studies?
- Answer : Follow OECD guidelines for Good Laboratory Practice (GLP), including detailed documentation of dose formulations, animal husbandry, and histopathology. Use certified reference standards (e.g., SynThink’s [S,R]-Solifenacin Succinate) for assay calibration. Share raw data and analytical protocols in supplementary materials to enable independent verification .
Q. How should researchers formulate hypotheses when investigating this compound’s role in overactive bladder (OAB) pathophysiology?
- Answer : Develop a mechanistic hypothesis (e.g., “this compound modulates muscarinic receptor subtypes M3/M1 in bladder smooth muscle”). Validate via ex vivo tissue assays (e.g., organ bath experiments) and in vivo cystometry in OAB models. Use siRNA knockdown or receptor antagonists to isolate target effects .
Q. Data Presentation and Publication Standards
Q. What are the best practices for presenting this compound’s NMR and MS data in publications?
- Answer : Include full spectral data (1H-NMR, 13C-NMR, HRMS) in supplementary materials, annotated with chemical shifts and coupling constants. For MS, provide fragmentation patterns and isotopic abundance ratios. Reference IUPAC guidelines for spectral interpretation to ensure clarity .
Q. How can researchers structure a manuscript to highlight this compound’s novel contributions to anticholinergic therapy?
- Answer : Use a structured abstract emphasizing hypothesis, methods, and key findings. In the discussion, contextualize results against existing literature (e.g., compare metabolic stability to Tolterodine N-Oxide). Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for experimental details and data availability statements) .
類似化合物との比較
Metabolite Profile of Solifenacin vs. Other Antimuscarinics
Solifenacin N-Oxide is one of several metabolites of solifenacin, alongside 4R-hydroxy solifenacin (a minor active metabolite) and N-glucuronide conjugates. Unlike fesoterodine, which is metabolized to the active 5-hydroxymethyl tolterodine (5-HMT), this compound is pharmacologically inert, minimizing its contribution to systemic effects or adverse events (AEs) . In contrast, tolterodine is metabolized to a less active 5-HMT derivative, while darifenacin undergoes hydroxylation without forming significant N-oxides .
Chemical and Physicochemical Properties
Property | This compound | Solifenacin (Parent) | Trospium (Hydrophilic Antimuscarinic) |
---|---|---|---|
Molecular Weight | 378.47 g/mol | 362.46 g/mol | 392.3 g/mol |
log D (lipophilicity) | Not reported | 3.6–4.9 (moderate) | −1.22 (low) |
CNS Penetration | Likely reduced | Moderate | Negligible |
Hydrogen Bonding | 3 donors/acceptors | 3 donors/acceptors | 4 donors/acceptors |
Degradation Pathways vs. Other N-Oxides
This compound is generated via oxidative degradation, a common pathway for amines. Comparatively:
- Sorafenib N-Oxide : An active metabolite of sorafenib, contributing to its antitumor activity .
- Isoverticine-β-N-Oxide : A bioactive alkaloid N-oxide with reduced toxicity compared to its parent compound .
- 4-Methylmorpholine N-Oxide : Rapidly reduced by diboron reagents, unlike this compound, which is more stable under similar conditions .
This compound’s inactivity distinguishes it from other N-oxides, making it a benign byproduct in drug metabolism.
Key Research Findings
- Stability Studies : Solifenacin degrades by 80% under 3% H2O2 (oxidative conditions), with N-Oxide as a major byproduct .
- Pharmacokinetics : After oral dosing, 69% of solifenacin-derived radioactivity is excreted in urine, with N-Oxide as a primary metabolite .
- Clinical Impact : The inert nature of this compound avoids additive AEs, unlike active metabolites of other antimuscarinics (e.g., 5-HMT from fesoterodine) .
準備方法
Synthetic Route from Solifenacin via N-Oxidation
The primary method for synthesizing Solifenacin N-Oxide involves the oxidation of solifenacin using 3-chloroperbenzoic acid (mCPBA) in the presence of sodium bicarbonate. This reaction, conducted in dichloromethane (DCM) at temperatures between 10°C and 20°C for one hour, achieves an 83% yield . The process begins with dissolving solifenacin in DCM, followed by the addition of sodium bicarbonate to neutralize acidic byproducts. mCPBA, a strong oxidizing agent, facilitates the conversion of the tertiary amine group in solifenacin to its N-oxide derivative.
Key reaction parameters include:
-
Solvent : Dichloromethane, chosen for its inertness and ability to dissolve both solifenacin and mCPBA.
-
Temperature : Maintained below 20°C to minimize side reactions.
-
Stoichiometry : A 1:1 molar ratio of solifenacin to mCPBA ensures complete oxidation.
The crude product is purified via vacuum filtration and washed with DCM to remove residual reagents. Final drying under reduced pressure at 40°C–50°C yields this compound with >99% purity .
Reaction Mechanism and Parameter Optimization
Role of 3-Chloroperbenzoic Acid
mCPBA acts as an electrophilic oxidizing agent, transferring an oxygen atom to the nitrogen center of solifenacin. The reaction proceeds via a two-step mechanism: (1) formation of an oxaziridine intermediate and (2) rearrangement to the N-oxide . Sodium bicarbonate neutralizes the hydrochloric acid generated during mCPBA decomposition, preventing protonation of the amine and ensuring reaction efficiency.
Solvent and Temperature Effects
Dichloromethane’s low polarity and high volatility facilitate rapid mixing and easy removal post-reaction. Elevated temperatures (>25°C) risk over-oxidation or decomposition, while temperatures below 10°C slow reaction kinetics. The optimal range of 10°C–20°C balances speed and selectivity .
Alternative Oxidizing Agents
While mCPBA is the standard oxidant, other peracids (e.g., meta-chloroperbenzoic acid) may be explored. However, no alternative methods are documented in the reviewed literature, underscoring the reliability of the mCPBA-based approach .
Industrial-Scale Synthesis Considerations
Scaling this compound synthesis requires modifications to accommodate larger batches. Patent data on solifenacin succinate production offers insights into relevant industrial practices:
Crystallization and Filtration
Post-reaction, the product is isolated via vacuum filtration. Industrial processes often employ continuous filtration systems to handle slurries efficiently. Washing with cold DCM (5°C–10°C) removes impurities without significant product loss .
Drying Conditions
Lyophilization or tray drying at 50°C under vacuum (<30 mmHg) ensures residual solvent removal while preventing thermal degradation .
Quality Control
High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) monitors purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity .
Data Summary: Synthesis Parameters
特性
IUPAC Name |
[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t18?,21-,22-,25?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHAPLMCCXMFAI-QYYKVDRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180272-28-0 | |
Record name | Solifenacin N1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180272280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SOLIFENACIN N1-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67V0THE6SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。